(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C24H23N3OS and its molecular weight is 401.53. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research on structurally related compounds, such as cannabinoids and their antagonists, has elucidated the importance of molecular interaction studies. These studies often involve conformational analysis and the development of pharmacophore models, which are crucial for understanding how such molecules interact with biological targets, like cannabinoid receptors. For example, a study by Shim et al. (2002) on a cannabinoid receptor antagonist showcases how molecular orbital methods and comparative molecular field analysis (CoMFA) can inform on the steric and electrostatic requirements for receptor binding (Shim et al., 2002). This approach could be applied to (4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone to predict its interaction with biological targets and inform on its potential therapeutic uses.
Anticancer Evaluation
Compounds with naphthalene moieties have been evaluated for their anticancer properties. For instance, a study on (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone derivatives explored their reaction with various nucleophiles for potential anticancer applications (Gouhar & Raafat, 2015). This suggests that exploring the anticancer potential of this compound, especially through its interaction with specific biological targets or through the synthesis of novel derivatives, could be a fruitful area of research.
Antimicrobial and Anticonvulsant Activities
The structural elements present in this compound suggest potential antimicrobial and anticonvulsant activities. Studies on similar compounds have shown promising results in these areas. For example, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, with certain derivatives exhibiting low micromolar activity against Mycobacterium tuberculosis (Pancholia et al., 2016). Similarly, thiazole and piperazine derivatives have shown moderate to good antimicrobial activity (Mhaske et al., 2014). These findings indicate potential avenues for researching the antimicrobial and anticonvulsant properties of the target compound.
Mechanism of Action
Benzothiazoles
This compound contains a benzothiazole moiety. Benzothiazoles are heterocyclic compounds with diverse biological activities. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Piperazines
This compound also contains a piperazine ring. Piperazine derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-16-14-17(2)22-21(15-16)29-24(25-22)27-12-10-26(11-13-27)23(28)20-9-5-7-18-6-3-4-8-19(18)20/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZENNWGACYDBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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